2-bromo-6-(prop-1-yn-1-yl)naphthalene
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Overview
Description
2-Bromo-6-(prop-1-yn-1-yl)naphthalene is an organic compound with the molecular formula C13H9Br It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and a propynyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(prop-1-yn-1-yl)naphthalene typically involves the bromination of 6-(prop-1-yn-1-yl)naphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bromine, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(prop-1-yn-1-yl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The propynyl group can be oxidized to form different functional groups such as carboxylic acids or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Products include alkanes or alkenes derived from the reduction of the propynyl group.
Scientific Research Applications
2-Bromo-6-(prop-1-yn-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-6-(prop-1-yn-1-yl)naphthalene involves its interaction with molecular targets through its bromine and propynyl groups. The bromine atom can participate in halogen bonding, while the propynyl group can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene
- 2-(Prop-2-yn-1-yl)naphthalene
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
Uniqueness
2-Bromo-6-(prop-1-yn-1-yl)naphthalene is unique due to the specific positioning of the bromine and propynyl groups on the naphthalene ring
Properties
CAS No. |
2476357-67-0 |
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Molecular Formula |
C13H9Br |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-bromo-6-prop-1-ynylnaphthalene |
InChI |
InChI=1S/C13H9Br/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-9H,1H3 |
InChI Key |
VKICNBFDBKAEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC2=C(C=C1)C=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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